![molecular formula C20H15Cl2NO2S2 B4629262 3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)
3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of thiourea with various aldehydes to form Schiff bases, which are then treated with thioacetic acid in the presence of a catalytic amount of anhydrous ZnCl2 to yield thiazolidinone derivatives (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010). This methodology provides a versatile approach for the synthesis of a wide range of thiazolidinone compounds with potential biological activities.
Molecular Structure Analysis
For thiazolidinone derivatives, the molecular structure is characterized using analytical and spectral data, including X-ray single crystal diffraction, NMR (1H, 13C), and sometimes computational studies to compare theoretical and experimental geometrical parameters (N. Khelloul, K. Toubal, N. Benhalima, 2016). These analyses provide insights into the conformation, stereochemistry, and electronic structure of thiazolidinone derivatives.
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, reflecting their chemical properties. They can participate in nucleophilic addition reactions, Knoevenagel condensation, and cycloaddition reactions, among others, to form a wide range of structurally diverse compounds with potential biological activities (R. El Ajlaoui, Amiri Ouafa, Souad Mojahidi, 2015). These reactions highlight the chemical versatility and reactivity of thiazolidinone derivatives.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. The X-ray crystallography provides detailed information about the crystal structure, which is essential for understanding the solid-state properties and designing compounds with desired physical characteristics (N. Khelloul, K. Toubal, N. Benhalima, 2016).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives are closely related to their reactivity and biological activities. These properties can be explored through various chemical reactions, including condensation, cyclization, and halogenation, which are pivotal in the synthesis of novel compounds with potential pharmacological applications (Heba A. Elhady, 2015).
Scientific Research Applications
Chemical Reactions and Synthesis
- The reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been studied, leading to the formation of compounds with potential for further chemical applications. The structural details of these compounds were confirmed through spectral data, highlighting the versatility of thiazolidine derivatives in chemical synthesis (Kandeel & Youssef, 2001).
Ligands for Catalyzed Reactions
- Enantiopure oxazolidine-thioether and thiazolidine-alcohol ligands derived from L-cysteine and L-methionine were synthesized and applied in palladium-catalyzed allylations, demonstrating their potential as ligands in asymmetric synthesis (Schneider et al., 2004).
Structural and Optical Properties
- The crystal structure and Hirshfeld surface analysis of a thiazolidin-4-one derivative were carried out, offering insights into its geometric parameters and intermolecular contacts. Such studies are foundational for understanding the physical properties and potential applications of these compounds (Khelloul et al., 2016).
High-Performance Thermosets
- Novel benzoxazine monomers containing allyl groups have been synthesized, demonstrating that these compounds form thermosets with excellent thermomechanical properties. This suggests potential applications in materials science, especially in developing materials that require high thermal stability (Agag & Takeichi, 2003).
Eco-friendly Oxidation Protocol
- A water-soluble derivative of o-iodoxybenzoic acid was used to oxidize allylic and benzylic alcohols in an eco-friendly manner, highlighting the compound's utility in green chemistry applications (Thottumkara & Vinod, 2002).
properties
IUPAC Name |
(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2S2/c1-2-9-23-19(24)18(27-20(23)26)11-13-3-6-15(7-4-13)25-12-14-5-8-16(21)17(22)10-14/h2-8,10-11H,1,9,12H2/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVOOJUONFCUBA-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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